N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-fluorobenzamide
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Overview
Description
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-fluorobenzamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-fluorobenzamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This one-pot method allows for the efficient production of 1,2,4-oxadiazole derivatives without the need for protective groups. The reaction scope includes various substituted anilines bearing the 1,2,4-oxadiazole motif, resulting in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the one-pot synthesis method described above, optimizing reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of nitrile oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, some oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-fluorobenzamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other oxadiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-2-15-20-17(23-21-15)13-5-3-4-6-14(13)19-16(22)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWGYYKICSIMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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